molecular formula C11H18N2 B8400508 [1-(6-Tert-butylpyridin-3-yl)ethyl]amine

[1-(6-Tert-butylpyridin-3-yl)ethyl]amine

Cat. No.: B8400508
M. Wt: 178.27 g/mol
InChI Key: XWOYHZILMRKZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-Tert-butylpyridin-3-yl)ethyl]amine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(6-tert-butylpyridin-3-yl)ethanamine

InChI

InChI=1S/C11H18N2/c1-8(12)9-5-6-10(13-7-9)11(2,3)4/h5-8H,12H2,1-4H3

InChI Key

XWOYHZILMRKZMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of MeMgBr 1.4 M 75/25 toluene/THF (8.9 ml, 12.48 mmol) is added dropwise over 5 min to an ice cooled solution of 6-tert-butylnicotinonitrile (intermediate 21) (1 g, 6.24 mmol) in 15 mL of THF. The reaction is stirred for 6 hr and cooled with a dry ice bath. MeOH is then added dropwise followed by the incremental addition of NaBH4 (0.59 g, 15.9 mmol). The reaction is stirred over night, water and CH2Cl2 are then added and the resulting paste is filtered through celite and rinsed with CH2Cl2. The reaction is concentrated to remove the organics and extracted 3 times with ethyl acetate. The combined organic layers are extracted with 1 H HCl. The aqueous layer is basified with 28% NH4OH and extracted 3 times with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated. (Yield: 488 mg, 49%). 1H NMR (400 MHz, CDCl3) δ ppm 1.36 (s, 9 H) 1.40 (d, J=6.60 Hz, 3 H) 4.15 (q, J=6.60 Hz, 1H) 7.31 (d, J=8.20 Hz, 1 H) 7.63 (dd, J=8.20, 2.34 Hz, 1 H) 8.52 (d, J=2.34 Hz, 1 H).
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toluene THF
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8.9 mL
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1 g
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15 mL
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0.59 g
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.